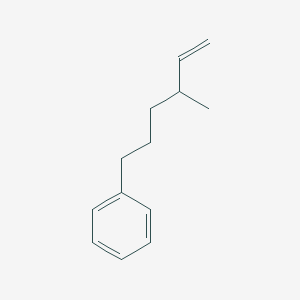
(4-Methylhex-5-EN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylhex-5-EN-1-YL)benzene: is an organic compound with the molecular formula C13H18 . It is a derivative of benzene, where a 4-methylhex-5-en-1-yl group is attached to the benzene ring. This compound is known for its unique structure, which combines an aromatic ring with an aliphatic chain containing a double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (4-Methylhex-5-EN-1-YL)benzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as to form the desired product.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with in the presence of a Lewis acid catalyst like . This reaction proceeds under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are commonly used.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-Methylhex-5-EN-1-YL)benzene can undergo oxidation reactions, particularly at the aliphatic chain. Common oxidizing agents include and , leading to the formation of carboxylic acids or ketones.
Reduction: The compound can be reduced using hydrogenation reactions. Catalysts such as are used to hydrogenate the double bond in the aliphatic chain, converting it to a saturated alkyl group.
Substitution: Electrophilic aromatic substitution reactions are typical for the benzene ring. Reagents like or can introduce substituents such as bromine or nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (4-Methylhex-5-EN-1-YL)benzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aromatic hydrocarbons.
Medicine:
Drug Development: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: The compound is used as a monomer or comonomer in the production of specialty polymers with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (4-Methylhex-5-EN-1-YL)benzene involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it may act as a substrate for enzymes that catalyze the oxidation or reduction of aromatic compounds. In drug development, its derivatives may interact with cellular receptors or enzymes, modulating biological pathways involved in inflammation or cell proliferation.
Comparación Con Compuestos Similares
(4-Methylhex-5-EN-1-YL)benzene: Similar in structure but with variations in the aliphatic chain or substituents on the benzene ring.
(4-Methylhex-5-EN-1-YL)toluene: Contains a toluene ring instead of benzene.
(4-Methylhex-5-EN-1-YL)phenol: Contains a phenol group instead of benzene.
Uniqueness:
Structural Features: The presence of both an aromatic ring and an aliphatic chain with a double bond makes this compound unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules highlights its versatility.
Propiedades
Número CAS |
750638-69-8 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
4-methylhex-5-enylbenzene |
InChI |
InChI=1S/C13H18/c1-3-12(2)8-7-11-13-9-5-4-6-10-13/h3-6,9-10,12H,1,7-8,11H2,2H3 |
Clave InChI |
JXOPRYQJKJEXNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1=CC=CC=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)
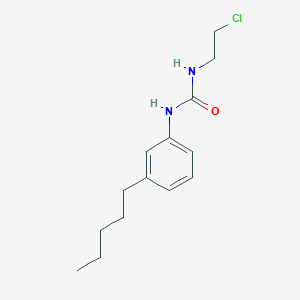
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
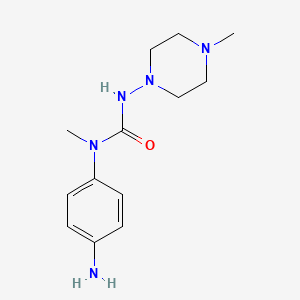
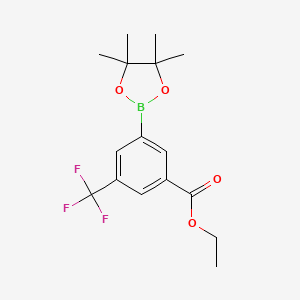
![N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12521403.png)
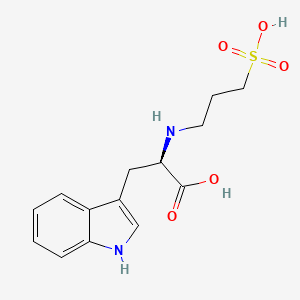

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
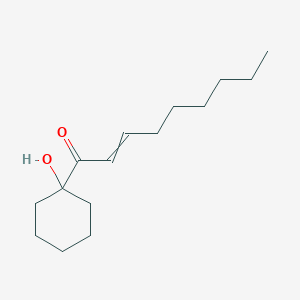
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)

